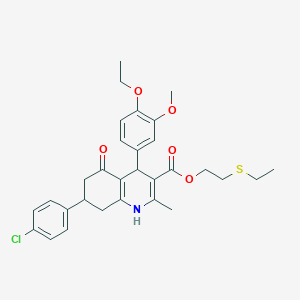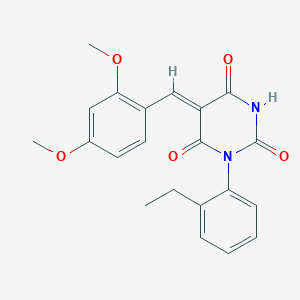![molecular formula C16H23ClN2O B4949545 1-[4-(mesityloxy)butyl]-1H-imidazole hydrochloride](/img/structure/B4949545.png)
1-[4-(mesityloxy)butyl]-1H-imidazole hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(mesityloxy)butyl]-1H-imidazole hydrochloride, also known as MIBI, is a radiopharmaceutical used in medical imaging. It is a lipophilic cationic compound that is taken up by the mitochondria of living cells. MIBI has been used in the diagnosis of various diseases, including cancer, heart disease, and thyroid disorders.
作用机制
1-[4-(mesityloxy)butyl]-1H-imidazole hydrochloride is taken up by the mitochondria of living cells. Mitochondria are the powerhouses of the cell, responsible for producing energy in the form of ATP. This compound is a lipophilic cationic compound, meaning that it is positively charged and can easily pass through the cell membrane. Once inside the cell, this compound is trapped by the mitochondria due to its lipophilic nature. This allows for the visualization of areas of high metabolic activity, such as tumors or areas of reduced blood flow to the heart.
Biochemical and Physiological Effects
This compound has no known biochemical or physiological effects on the body. It is a relatively safe compound that is eliminated from the body within a few hours of administration.
实验室实验的优点和局限性
1-[4-(mesityloxy)butyl]-1H-imidazole hydrochloride has several advantages for lab experiments. It is a relatively simple compound to synthesize, and it can be easily labeled with radioisotopes for use in medical imaging. This compound is also a lipophilic compound, meaning that it can easily enter cells and be taken up by mitochondria. This allows for the visualization of areas of high metabolic activity, such as tumors or areas of reduced blood flow to the heart.
However, there are also limitations to the use of this compound in lab experiments. This compound has a relatively short half-life, meaning that it must be used soon after synthesis. In addition, this compound is not specific to any particular type of cancer or disease, meaning that it may not be effective in all cases.
未来方向
There are several future directions for the use of 1-[4-(mesityloxy)butyl]-1H-imidazole hydrochloride in medical imaging. One area of research is the development of new radiopharmaceuticals that are more specific to certain types of cancer or disease. Another area of research is the use of this compound in combination with other imaging techniques, such as CT or MRI, to improve diagnostic accuracy. Finally, there is ongoing research into the use of this compound in the treatment of cancer, as it has been shown to have some anticancer properties in vitro.
合成方法
1-[4-(mesityloxy)butyl]-1H-imidazole hydrochloride is synthesized by reacting 2-iodobutane with mesityl oxide in the presence of potassium carbonate. The resulting product is then reacted with 1H-imidazole in the presence of hydrochloric acid to form this compound hydrochloride. The synthesis method is relatively simple and can be carried out in a laboratory setting.
科学研究应用
1-[4-(mesityloxy)butyl]-1H-imidazole hydrochloride is commonly used in medical imaging to diagnose various diseases. It is particularly useful in the diagnosis of cancer, as it can detect the presence of tumors and metastases. This compound is also used in the diagnosis of heart disease, as it can detect areas of reduced blood flow to the heart. In addition, this compound is used in the diagnosis of thyroid disorders, as it can detect the presence of thyroid nodules and cancer.
属性
IUPAC Name |
1-[4-(2,4,6-trimethylphenoxy)butyl]imidazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O.ClH/c1-13-10-14(2)16(15(3)11-13)19-9-5-4-7-18-8-6-17-12-18;/h6,8,10-12H,4-5,7,9H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXJWABRXAXYUMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCCCCN2C=CN=C2)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-{3-[4-(4-chlorophenyl)-1-piperazinyl]propyl}-N'-phenylurea](/img/structure/B4949474.png)
![3-bromo-N'-[1-(2,4-dimethylphenyl)-2,5-dioxo-3-pyrrolidinyl]benzohydrazide](/img/structure/B4949479.png)
![N-({[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B4949483.png)
![2-[3'-(1H-pyrazol-3-yl)-4-biphenylyl]-1,3,4-oxadiazole](/img/structure/B4949497.png)
![isopropyl 4-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate](/img/structure/B4949499.png)
![4-butoxy-N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B4949503.png)
![4-{[2-(3-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl benzenesulfonate](/img/structure/B4949523.png)
![3-(4-fluorophenyl)-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4949529.png)
![1-(4-bromophenyl)-5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4949548.png)

![4-{5-[(cyanomethyl)thio]-1H-tetrazol-1-yl}benzamide](/img/structure/B4949552.png)

![5-{[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]methyl}-3-(1-methyl-1H-imidazol-4-yl)-1,2,4-oxadiazole](/img/structure/B4949562.png)
![N~1~-(3-hydroxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]valinamide](/img/structure/B4949565.png)
